molecular formula C10H9FN2 B12443357 6-Fluoro-1-methylisoquinolin-3-amine

6-Fluoro-1-methylisoquinolin-3-amine

Cat. No.: B12443357
M. Wt: 176.19 g/mol
InChI Key: FXWCAYJLSTXDPZ-UHFFFAOYSA-N
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Description

6-Fluoro-1-methylisoquinolin-3-amine is a fluorinated isoquinoline derivative Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely studied for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-methylisoquinolin-3-amine typically involves the introduction of a fluorine atom into the isoquinoline ring. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. This can be achieved using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions. Another approach involves the direct fluorination of the isoquinoline ring using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of fluorinated isoquinolines often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions, which offer better control over reaction conditions and reduce the risk of side reactions. Additionally, the use of catalytic systems can enhance the efficiency of the fluorination process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-methylisoquinolin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cesium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline-3-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

6-Fluoro-1-methylisoquinolin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of materials with unique properties, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-methylisoquinolin-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication. By forming complexes with these enzymes, the compound can block the movement of the DNA-replication fork, thereby inhibiting DNA replication and exerting its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-1-methylisoquinolin-5-amine
  • 6-Fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acid
  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline

Uniqueness

6-Fluoro-1-methylisoquinolin-3-amine is unique due to its specific substitution pattern on the isoquinoline ring, which can result in distinct biological activities and chemical reactivity compared to other fluorinated isoquinolines and quinolines. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

6-fluoro-1-methylisoquinolin-3-amine

InChI

InChI=1S/C10H9FN2/c1-6-9-3-2-8(11)4-7(9)5-10(12)13-6/h2-5H,1H3,(H2,12,13)

InChI Key

FXWCAYJLSTXDPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=CC(=N1)N)F

Origin of Product

United States

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